molecular formula C9H14N6 B13632894 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13632894
M. Wt: 206.25 g/mol
InChI Key: HELJUSZYXUBBFJ-UHFFFAOYSA-N
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Description

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of both pyrazole and triazole rings, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using isopropyl halide to introduce the isopropyl group at the 1-position.

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Coupling: Finally, the pyrazole and triazole rings are coupled together using a suitable linker, such as a methylene bridge, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound with hydrogen addition.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
  • (1-Isopropyl-1H-pyrazol-3-yl)acetic acid
  • (1-Isopropyl-1H-pyrazol-3-yl)methyl](3-methylbutyl)amine

Uniqueness

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to its specific combination of pyrazole and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

1-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H14N6/c1-7(2)15-4-3-8(12-15)5-14-6-11-9(10)13-14/h3-4,6-7H,5H2,1-2H3,(H2,10,13)

InChI Key

HELJUSZYXUBBFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CN2C=NC(=N2)N

Origin of Product

United States

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